An In-depth Technical Guide to the Chemical Properties of (S)-3-Acetyl-4-benzyloxazolidin-2-one
An In-depth Technical Guide to the Chemical Properties of (S)-3-Acetyl-4-benzyloxazolidin-2-one
(S)-3-Acetyl-4-benzyloxazolidin-2-one is a widely utilized chiral auxiliary in asymmetric synthesis, valued for its ability to direct stereoselective transformations. This technical guide provides a comprehensive overview of its chemical properties, experimental protocols, and applications for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
(S)-3-Acetyl-4-benzyloxazolidin-2-one is a white to off-white solid at room temperature.[1] Its chiral nature, stemming from the (S)-configuration at the 4-position of the oxazolidinone ring, is fundamental to its application in stereocontrolled synthesis.[2][3]
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₃NO₃ | [4] |
| Molecular Weight | 219.24 g/mol | [1][4] |
| Melting Point | 104-106 °C | |
| Optical Activity | [α]₂₀/D +110° (c = 1 in methanol) | |
| CAS Number | 132836-66-9 | [1][4] |
| Appearance | Solid |
Spectral Data
The structural integrity and purity of (S)-3-Acetyl-4-benzyloxazolidin-2-one are typically confirmed using various spectroscopic techniques.
Table 2: Spectroscopic Data
| Technique | Key Peaks / Chemical Shifts |
| ¹H NMR | Data not available in search results. |
| ¹³C NMR | Data not available in search results. |
| Infrared (IR) | Data not available in search results. |
Note: While specific peak data was not found in the search results, spectra are available from commercial suppliers such as Sigma-Aldrich.[4]
Synthesis and Reactivity
(S)-3-Acetyl-4-benzyloxazolidin-2-one is typically synthesized by the acylation of the parent chiral auxiliary, (S)-4-benzyl-2-oxazolidinone. This is a crucial step to introduce the acetyl group, which can then participate in various carbon-carbon bond-forming reactions.
Synthesis of (S)-3-Acetyl-4-benzyloxazolidin-2-one
The synthesis involves the reaction of (S)-4-benzyl-2-oxazolidinone with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base.
Experimental Protocol: Acylation of (S)-4-benzyl-2-oxazolidinone
Note: The following is a general procedure based on the acylation of related oxazolidinones. Specific conditions may vary.
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To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a base such as triethylamine or pyridine (1.1-1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride or acetic anhydride (1.1-1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford (S)-3-Acetyl-4-benzyloxazolidin-2-one.
Logical Workflow for the Synthesis of (S)-3-Acetyl-4-benzyloxazolidin-2-one
Caption: Synthetic workflow for (S)-3-Acetyl-4-benzyloxazolidin-2-one.
Enolate Formation and Asymmetric Aldol Reactions
A key chemical property of (S)-3-Acetyl-4-benzyloxazolidin-2-one is its ability to form a chiral enolate upon treatment with a strong base, such as lithium diisopropylamide (LDA) or a boron triflate with a tertiary amine. This enolate can then react with various electrophiles, most notably aldehydes, in a highly diastereoselective manner. The bulky benzyl group at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face. This results in the formation of a new stereocenter with a predictable configuration.
Experimental Protocol: Asymmetric Aldol Reaction
Note: This is a general protocol for an Evans asymmetric aldol reaction. The specific reagents and conditions can be optimized for different substrates.
-
Dissolve (S)-3-Acetyl-4-benzyloxazolidin-2-one (1.0 equivalent) in an anhydrous solvent like dichloromethane under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add dibutylboron triflate (Bu₂BOTf, 1.1 equivalents) dropwise, followed by the dropwise addition of a hindered amine base such as diisopropylethylamine (DIPEA, 1.2 equivalents).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete formation of the boron enolate.
-
Cool the solution back down to -78 °C.
-
Add the desired aldehyde (1.2-1.5 equivalents) dropwise.
-
Stir the reaction mixture at -78 °C for 20-30 minutes, then at 0 °C for 1-2 hours, monitoring the reaction by TLC.
-
Quench the reaction at 0 °C by the sequential addition of a pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.
-
Stir the resulting mixture vigorously for 1 hour at 0 °C.
-
Concentrate the mixture under reduced pressure to remove the organic solvents.
-
Extract the aqueous residue with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude aldol adduct.
-
Purify the product by flash column chromatography.
Signaling Pathway of Stereochemical Induction in an Asymmetric Aldol Reaction
Caption: Logical flow of an asymmetric aldol reaction.
Safety and Handling
(S)-3-Acetyl-4-benzyloxazolidin-2-one is classified as an irritant. It is harmful if swallowed and may cause skin, eye, and respiratory irritation.[4] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[1] It should be handled in a well-ventilated area or a fume hood.
Table 3: Hazard Information
| Hazard Statement | GHS Classification |
| Causes skin irritation | Skin Irrit. 2 |
| Causes serious eye irritation | Eye Irrit. 2 |
| May cause respiratory irritation | STOT SE 3 |
Source: PubChem[4]
Applications in Drug Development and Organic Synthesis
The primary application of (S)-3-Acetyl-4-benzyloxazolidin-2-one is as a chiral auxiliary in the synthesis of complex organic molecules, including natural products and active pharmaceutical ingredients (APIs).[2][3][5][6] Its ability to induce high levels of stereoselectivity makes it a valuable tool for controlling the three-dimensional architecture of molecules, which is often critical for their biological activity.
Conclusion
(S)-3-Acetyl-4-benzyloxazolidin-2-one is a cornerstone chiral auxiliary in modern asymmetric synthesis. Its well-defined chemical and physical properties, coupled with its predictable reactivity in stereoselective enolate reactions, make it an indispensable tool for the synthesis of enantiomerically pure compounds. The detailed experimental protocols and workflows provided in this guide offer a practical framework for its effective utilization in research and development settings.
References
- 1. (S)-(+)-3-乙酰基-4-苄基-2-噁唑烷酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. (S)-(+)-3-Acetyl-4-benzyl-2-oxazolidinone | C12H13NO3 | CID 735929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
